(6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methoxyphenylsulfonyl group, and a piperidinylmethanone moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidinylmethanone Moiety: The final step involves the reaction of the intermediate with 4-methylpiperidine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and chemical manufacturing.
Mechanism of Action
The mechanism of action of (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(phenyl)methanone
- (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-9-11-26(12-10-15)23(27)20-14-25-21-8-3-16(24)13-19(21)22(20)31(28,29)18-6-4-17(30-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCZMNNVSYOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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